1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid
Description
1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid (hereafter referred to as the target compound) is a spirocyclic indole-piperidine derivative with a trifluoroacetic acid counterion. Its core structure consists of an indole ring fused to a piperidine moiety via a spiro junction at position 3 of the indole and position 4' of the piperidine. The trifluoroacetyl group enhances solubility and metabolic stability, making it a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors targeting c-Met and other oncogenic pathways .
Properties
IUPAC Name |
spiro[1H-indole-3,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.C2HF3O2/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;3-2(4,5)1(6)7/h1-4,13H,5-8H2,(H,14,15);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAGVXCHYOJYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC2=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956371-16-6 | |
| Record name | Spiro[3H-indole-3,4′-piperidin]-2(1H)-one, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956371-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation of Oxindole with Benzylbis(2-chloroethyl)amine
The initial step involves the alkylation of oxindole to form 1'-benzylspiro[indoline-3,4'-piperidin]-2-one. In a representative procedure:
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Reactants : Oxindole (22.5 mmol), benzylbis(2-chloroethyl)amine (22.5 mmol), sodium hydride (67.6 mmol).
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Solvent : Tetrahydrofuran (THF, 140 mL total).
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Conditions : Stirred at 90°C for 15 hours under argon.
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Workup : The mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica-gel chromatography (chloroform:methanol = 20:1).
Catalytic Hydrogenation for Debenzylation
The benzyl group is removed via hydrogenolysis to yield the spiro[indoline-3,4'-piperidine]-2-one core:
Table 1: Key Parameters for Two-Step Synthesis
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Alkylation | Oxindole, benzylbis(2-chloroethyl)amine | 90°C, 15 h, Ar | 44.6% |
| Debenzylation | Pd/C, H₂ in MeOH | 20°C, 15 h | 90.2% |
Pictet-Spengler Condensation Strategy
Tryptamine-Piperidinone Condensation
Adapting methods for related spirocyclic systems, the Pictet-Spengler reaction between tryptamine derivatives and piperidin-4-ones offers an alternative route:
Trifluoroacetic Acid Incorporation
The trifluoroacetic acid moiety is introduced via salt formation during purification:
Table 2: Pictet-Spengler Method Overview
| Component | Details | Yield* |
|---|---|---|
| Condensation | Tryptamine + piperidin-4-one | 50–65% (estimated) |
| TFA Salt Formation | Acidic workup | >95% purity |
*Reported yields for analogous systems.
Comparative Analysis of Methods
Yield and Scalability
Practical Considerations
| Method | Equipment Needs | Safety Concerns |
|---|---|---|
| Two-Step Alkylation | Schlenk line (for Ar atmosphere) | NaH reactivity |
| Hydrogenation | H₂ gas setup | Pd/C flammability |
| Pictet-Spengler | Standard reflux | Acid handling |
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrospiro[indole-3,4’-piperidine]-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The piperidine ring can be reduced to form piperidinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, piperidinone derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₅F₃N₂O₃
- Molecular Weight : 320.28 g/mol
- CAS Number : 1956371-16-6
The compound features a unique spirocyclic structure that integrates elements of indole and piperidine, contributing to its distinct pharmacological properties. Its trifluoroacetic acid component enhances its acidity and solubility, making it suitable for various applications in medicinal chemistry and drug design.
1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid exhibits notable selectivity for the delta opioid receptor over mu and kappa receptors. This selectivity is crucial for minimizing the side effects commonly associated with traditional opioid therapies, such as addiction and respiratory depression. Research indicates that this compound may be beneficial in pain management and treatment of opioid-related disorders .
Table 1: Comparison of Opioid Receptor Agonists
| Compound Name | Receptor Selectivity | Potential Applications |
|---|---|---|
| This compound | Delta > Mu/Kappa | Pain management, opioid addiction treatment |
| Morphine | Mu > Delta/Kappa | Acute pain relief |
| Buprenorphine | Mu (partial) | Chronic pain management, opioid dependence |
Pain Management
Due to its selective action on delta opioid receptors, this compound has potential applications in managing chronic pain without the high risk of addiction associated with conventional opioids. Studies have shown that compounds with similar structures can effectively alleviate pain while providing a safer alternative to traditional opioid medications .
Opioid Addiction Treatment
The unique receptor selectivity of this compound may also play a role in treating opioid addiction. By targeting delta receptors specifically, it could help mitigate withdrawal symptoms and cravings associated with opioid dependence.
Case Study 1: Analgesic Efficacy
In a controlled trial involving animal models of chronic pain, this compound demonstrated significant analgesic effects compared to standard treatments. The study highlighted its potential as a safer alternative to traditional opioids .
Case Study 2: Addiction Potential
Another study evaluated the effects of this compound on withdrawal symptoms in subjects with a history of opioid use. Results indicated that the compound reduced withdrawal severity without producing euphoric effects typically associated with mu receptor agonists .
Mechanism of Action
The mechanism of action of 1,2-Dihydrospiro[indole-3,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Spiro Ring Variations
- Piperidine vs. Pyrrolidine : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) derivatives like 1,2-dihydrospiro[indole-3,3'-pyrrolidine]-2-one hydrochloride. This flexibility may enhance binding to kinase active sites .
Substituent Effects
- Methoxy Groups : Derivatives with 5-methoxy substituents (e.g., 5-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride) exhibit reduced solubility in organic solvents compared to the target compound, likely due to the absence of the trifluoroacetyl group .
- Bromo Substitution : The 6-bromo derivative shows lower synthetic yields (e.g., 12% for A2 in ) due to steric hindrance during coupling reactions, whereas the target compound achieves ~70% yield in similar steps .
Counterion Impact
- Trifluoroacetic Acid vs. Hydrochloride : The trifluoroacetic acid counterion improves solubility in polar aprotic solvents (e.g., DCM, THF), facilitating purification via acid-base extraction. Hydrochloride salts, such as in 5-methoxy analogs, require ion-exchange chromatography .
Biological Activity
1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid (CAS No. 1956371-16-6) is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may function as an antagonist for certain G protein-coupled receptors (GPCRs), particularly those involved in pain and inflammatory pathways.
Structure-Activity Relationship (SAR)
A systematic study of structure-activity relationships (SAR) has been conducted to identify how modifications to the compound affect its biological activity. The introduction of various substituents on the indole and piperidine rings has been shown to enhance or diminish receptor binding affinity and selectivity .
Biological Activities
- Antinociceptive Activity
-
Antitumor Effects
- In vitro studies have shown that this compound reduces the viability of various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). At a concentration of 10 μM, it decreased cell viability by approximately 55% after three days of treatment . Additionally, in vivo studies involving xenograft models confirmed its potential as an antitumor agent with tolerable side effects .
- Neuroprotective Effects
Case Study 1: Antinociceptive Evaluation
A study evaluated the efficacy of 1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one in a formalin-induced pain model in rats. The results indicated a dose-dependent reduction in pain scores compared to control groups, suggesting its potential as an analgesic agent.
Case Study 2: Antitumor Activity
In a xenograft model using MDA-MB-231 cells, treatment with the compound at doses of 20 mg/kg resulted in significant tumor growth inhibition over a period of two weeks. Histopathological analysis revealed reduced cellular proliferation and increased apoptosis within the tumor tissues .
Data Tables
| Activity | Model | Concentration | Effect |
|---|---|---|---|
| Antinociceptive | Formalin-induced pain | Variable | Dose-dependent reduction |
| Antitumor | MDA-MB-231 xenograft | 20 mg/kg | Significant tumor inhibition |
| Neuroprotective | Neuronal cell cultures | Not specified | Reduced oxidative stress |
Q & A
What are the optimal reaction conditions for synthesizing spiro[indole-3,4'-piperidine] derivatives using trifluoroacetic acid (TFA) as a catalyst?
Basic
The synthesis of 2-oxo-spiro[indole-3,4’-pyridines] via cyclization reactions was optimized using TFA (4 drops per substrate equivalent) in dichloromethane (DCM) as the solvent. Comparative studies (Table 2, ) demonstrated this combination achieves yields up to 82% with reduced reaction times (4 hours) compared to ZnCl₂ or Amberlyst 15H. DCM minimizes side reactions, particularly for electron-deficient substrates.
What safety precautions are critical when handling 1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one derivatives and TFA?
Basic
Key precautions include:
- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to TFA’s corrosive vapors and potential decomposition products (CO, NOx, HCl) during high-temperature reactions .
- Storage : Separate spiro compounds from strong oxidizers to prevent exothermic reactions .
How does TFA impact NMR characterization of spiro[indole-piperidine] derivatives?
Basic
TFA residues in samples can cause signal splitting or suppression in ¹H/¹⁹F NMR due to strong acidity and fluorine coupling. To mitigate this:
- Neutralize TFA with aqueous NaHCO₃ before analysis.
- Use deuterated solvents (e.g., DMSO-d₆) to avoid peak overlap .
Why do reaction yields vary significantly when using different acid catalysts for spirocyclization?
Advanced
Contradictions arise from substrate-specific acid strength and solvent interactions. For example, ZnCl₂ (Lewis acid) may favor electrophilic activation in non-polar solvents, while TFA (Brønsted acid) enhances protonation in polar media like DCM. (Table 2) shows TFA outperforms Amberlyst 15H in DCM due to better solubility and proton transfer efficiency.
What methods are effective for enantiomeric resolution of spiro[indole-piperidine] derivatives?
Advanced
Chiral chromatography (e.g., ChiralPak AD column) achieves baseline separation of enantiomers. Chemical resolution using N-acetyl-L-phenylalanine as a resolving agent is also effective, as demonstrated in the synthesis of carboxamide derivatives (HPLC purity >99% ee) .
How stable are spiro[indole-piperidine] derivatives under acidic or oxidative conditions?
Advanced
Stability studies (SDS data) indicate decomposition above 150°C, producing CO, NOx, and HCl . Avoid prolonged exposure to strong acids (e.g., H₂SO₄) or oxidizers (e.g., KMnO₄), which accelerate degradation. Storage at 2–8°C under nitrogen enhances shelf life .
What is the mechanistic role of TFA in spirocyclization reactions?
Advanced
TFA acts as a Brønsted acid to protonate carbonyl groups, facilitating nucleophilic attack by the piperidine nitrogen. suggests this protonation lowers the activation energy for the rate-limiting cyclization step. Comparative kinetic studies show a 3-fold rate increase with TFA vs. ZnCl₂ in DCM .
What challenges arise when scaling up TFA-mediated spirocyclization reactions?
Advanced
Key issues include:
- Corrosion : TFA degrades glass-lined reactors; use Hastelloy or Teflon-coated equipment.
- Waste Management : Neutralization of TFA requires large volumes of bicarbonate, generating CO₂ effervescence.
- Yield Drop : At >10 mmol scale, byproduct formation increases due to poor mixing; optimize stirring rates .
Can alternative acids replace TFA in spiro[indole-piperidine] synthesis without compromising yield?
Advanced
Polyphosphoric acid (PPA) or H₂SO₄ may substitute TFA but require higher temperatures (80–100°C). Amberlyst 15H offers recyclability but gives lower yields (≤60%) in polar solvents. TFA remains optimal for room-temperature reactions in DCM .
How do substituents on the indole ring influence spirocyclization efficiency?
Advanced
Electron-withdrawing groups (e.g., Cl) at the 6-position increase cyclization rates by stabilizing transition states (Table 3, ). Conversely, bulky substituents (e.g., benzyl) reduce yields due to steric hindrance. Computational modeling (DFT) can predict substituent effects on reaction kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
